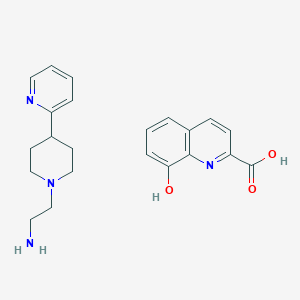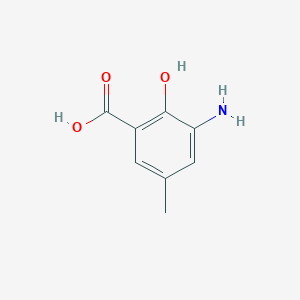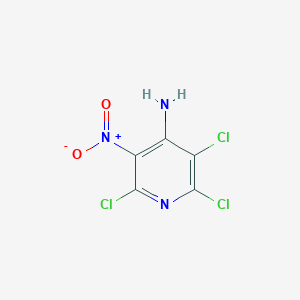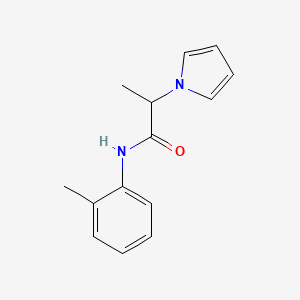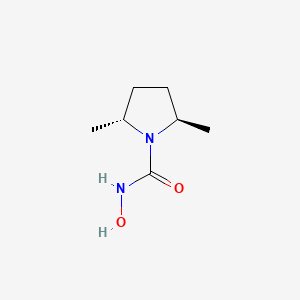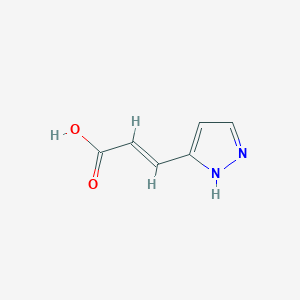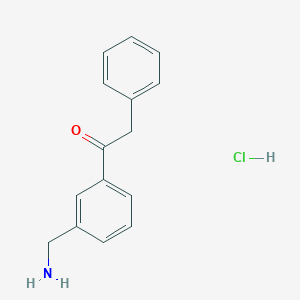
1-(3-Aminomethyl-phenyl)-2-phenyl-ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Aminomethyl-phenyl)-2-phenyl-ethanone hydrochloride is an organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes an aminomethyl group attached to a phenyl ring, and a phenyl ethanone moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminomethyl-phenyl)-2-phenyl-ethanone hydrochloride typically involves a multi-step process. One common method starts with the reaction of 3-nitrobenzyl chloride with benzyl cyanide in the presence of a base to form 3-nitrobenzyl cyanide. This intermediate is then reduced to 3-aminomethylbenzyl cyanide using hydrogenation. Finally, the compound is hydrolyzed and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Aminomethyl-phenyl)-2-phenyl-ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Aminomethyl-phenyl)-2-phenyl-ethanone hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a ligand in protein and enzyme studies.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of 1-(3-Aminomethyl-phenyl)-2-phenyl-ethanone hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The phenyl ethanone moiety can participate in π-π interactions, enhancing binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Berotralstat: A selective inhibitor of plasma kallikrein.
Uniqueness
1-(3-Aminomethyl-phenyl)-2-phenyl-ethanone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances solubility and stability, making it more versatile for various applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
1187931-86-7 |
|---|---|
Molekularformel |
C15H16ClNO |
Molekulargewicht |
261.74 g/mol |
IUPAC-Name |
1-[3-(aminomethyl)phenyl]-2-phenylethanone;hydrochloride |
InChI |
InChI=1S/C15H15NO.ClH/c16-11-13-7-4-8-14(9-13)15(17)10-12-5-2-1-3-6-12;/h1-9H,10-11,16H2;1H |
InChI-Schlüssel |
RGTAKAXGVNNEGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC(=C2)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B12862164.png)
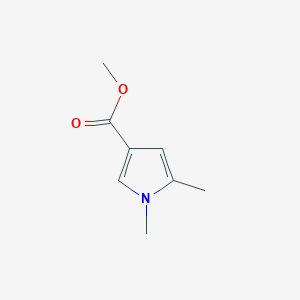

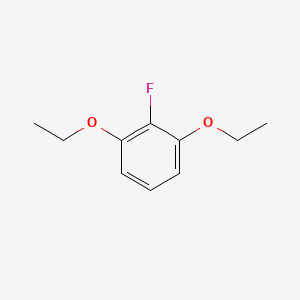


![2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12862203.png)
![2-Chloro-6-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12862217.png)
